7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Overview
Description
“7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” is a heterocyclic compound that contains both pyrazole and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Formation of the pyrimidine ring: This involves the cyclization of the pyrazole intermediate with a suitable nitrile and aldehyde under acidic or basic conditions.
Introduction of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl iodide or bromide under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan ring-opened products, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it might be studied for its interactions with various enzymes or receptors, potentially leading to the discovery of new drugs or biochemical tools.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in areas such as oncology, infectious diseases, or neurological disorders.
Industry
In industry, it could be used in the development of new materials, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The difluoromethyl group could play a role in enhancing the compound’s binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 7-(trifluoromethyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-(methyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-(difluoromethyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
The presence of the difluoromethyl group in “7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE” may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N4O/c13-11(14)9-4-8(10-2-1-3-19-10)17-12-7(5-15)6-16-18(9)12/h1-4,6,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGRFCUQKZSBHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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